3-(2-Methylphenoxy)-3-phenylpropan-1-amine
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Overview
Description
3-(2-Methylphenoxy)-3-phenylpropan-1-amine is an organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of a phenyl group, a methylphenoxy group, and an amine group attached to a three-carbon propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenoxy)-3-phenylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with 3-chloropropiophenone in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(2-methylphenoxy)-3-phenylpropan-1-one. This intermediate is then reduced using a reducing agent, such as lithium aluminum hydride, to yield the desired amine.
Reaction Steps:
-
Formation of Intermediate:
- 2-Methylphenol + 3-Chloropropiophenone → 3-(2-Methylphenoxy)-3-phenylpropan-1-one
- Reagents: Sodium hydroxide, solvent (e.g., ethanol)
- Conditions: Reflux, several hours
-
Reduction to Amine:
- 3-(2-Methylphenoxy)-3-phenylpropan-1-one → this compound
- Reagents: Lithium aluminum hydride, solvent (e.g., diethyl ether)
- Conditions: Room temperature, several hours
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenoxy)-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl and methylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl or methylphenoxy derivatives.
Scientific Research Applications
3-(2-Methylphenoxy)-3-phenylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: It is used in studies investigating the interaction of amine-containing compounds with biological targets.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenoxy)-3-phenylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl and methylphenoxy groups contribute to the compound’s hydrophobic interactions with lipid membranes and protein binding sites.
Comparison with Similar Compounds
3-(2-Methylphenoxy)-3-phenylpropan-1-amine can be compared with other phenylpropylamines, such as:
3-Phenylpropan-1-amine: Lacks the methylphenoxy group, resulting in different chemical and biological properties.
3-(4-Methylphenoxy)-3-phenylpropan-1-amine: Has a methyl group at the para position of the phenoxy ring, which can influence its reactivity and interaction with biological targets.
3-(2-Chlorophenoxy)-3-phenylpropan-1-amine: Contains a chlorine atom instead of a methyl group, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
435293-68-8 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(3R)-3-(2-methylphenoxy)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C16H19NO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12,17H2,1H3/t16-/m1/s1 |
InChI Key |
QEXPFYRHIYKWEW-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](CCN)C2=CC=CC=C2 |
SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2 |
Synonyms |
N-desmethylatomoxetine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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